

# Ethybenztropine hydrobromide chemical properties and solubility

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## Compound of Interest

Compound Name: *Ethybenztropine hydrobromide*

Cat. No.: *B15617701*

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## An In-Depth Technical Guide to the Chemical Properties and Solubility of **Ethybenztropine Hydrobromide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility of **ethybenztropine hydrobromide**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representation of the compound's property relationships.

## Core Chemical Properties

**Ethybenztropine hydrobromide** is the hydrobromide salt of ethybenztropine, a synthetic anticholinergic and antihistamine drug. The following table summarizes its key chemical identifiers and properties.

Property	Value	Reference
IUPAC Name	(1R,3s,5S)-3-(diphenylmethoxy)-8-ethyl-8-azabicyclo[3.2.1]octane;hydrobromide	[1]
CAS Number	24815-25-6	[1]
Molecular Formula	C <sub>22</sub> H <sub>28</sub> BrNO	[1]
Molecular Weight	402.38 g/mol	[1]
Melting Point	226-228 °C	[1]
Boiling Point	Not available in literature	
pKa	Not available in literature	

## Solubility Profile

Quantitative solubility data for **ethybenztropine hydrobromide** is not readily available in the published literature. However, data for the closely related compound, benztropine mesylate, can provide a useful approximation for formulation development and experimental design. It is important to note that the counter-ion (mesylate vs. hydrobromide) and the minor structural difference (methyl vs. ethyl group on the nitrogen) will influence solubility.

Estimated Solubility based on Benztropine Mesylate:

Solvent	Solubility (Benztropine Mesylate)	Reference
Water (PBS, pH 7.2)	~10 mg/mL	[2]
Water	81 mg/mL at 25°C	[3]
Ethanol	~30 mg/mL	[2]
Ethanol	81 mg/mL at 25°C	[3]
DMSO	~30 mg/mL	[2]
DMSO	50 mg/mL at 25°C	[3]

## Experimental Protocols

Detailed methodologies for determining the key chemical properties and solubility of active pharmaceutical ingredients (APIs) like **ethybenztropine hydrobromide** are crucial for reproducibility and regulatory purposes.

### Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method is the capillary melting point technique.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **ethybenztropine hydrobromide** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an electronic temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are

recorded. The range between these two temperatures is the melting range. For pure compounds, this range is typically narrow (0.5-1.5 °C).

## Boiling Point Determination (for the free base)

As a salt, **ethybenztropine hydrobromide** will likely decompose at high temperatures rather than exhibit a distinct boiling point. The boiling point would be determined for the free base, ethybenztropine. A common method for determining the boiling point of a small amount of liquid is the Thiele tube method.

Methodology:

- **Sample Preparation:** A small volume (a few milliliters) of the liquid ethybenztropine is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
- **Apparatus Setup:** The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
- **Heating:** The Thiele tube is gently heated, and the oil circulates, ensuring uniform temperature distribution.
- **Observation:** As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

## pKa Determination

The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a drug at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For a tertiary amine like ethybenztropine, potentiometric titration is a standard method.

Methodology:

- **Solution Preparation:** A precise amount of **ethybenztropine hydrobromide** is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is limited.

- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Measurement:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

## Solubility Determination (Shake-Flask Method)

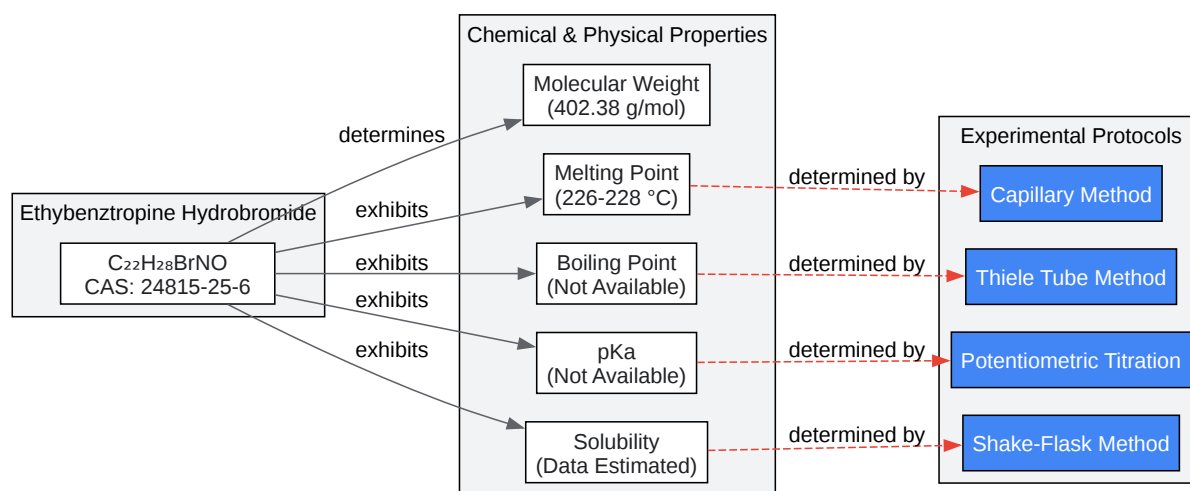
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

- **Sample Preparation:** An excess amount of solid **ethybenztropine hydrobromide** is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- **Concentration Analysis:** The concentration of **ethybenztropine hydrobromide** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

## Visualized Relationships

The following diagram illustrates the logical flow from the compound's identification to its physicochemical properties and the experimental methods used for their determination.



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Caption: Logical flow of **ethybenztropine hydrobromide**'s properties and their determination methods.

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